![molecular formula C17H19F3N4OS B2687099 1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea CAS No. 1396867-15-4](/img/structure/B2687099.png)
1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H19F3N4OS and its molecular weight is 384.42. The purity is usually 95%.
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Biological Activity
1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C17H19F3N4OS, with a molecular weight of approximately 408.42 g/mol. The structure features a thiophene ring, a trifluoromethyl group, and a tetrahydroquinazoline moiety, which are known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with urea derivatives in the presence of appropriate catalysts or under specific conditions such as microwave irradiation. This method enhances yield and purity while minimizing by-products.
Antimicrobial Activity
Research indicates that compounds containing urea and thiourea moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain urea derivatives achieved over 80% growth inhibition of Phomopsis obscurans at concentrations as low as 30 μM .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of similar compounds on human cancer cell lines. For example, compounds with structural similarities exhibited IC50 values ranging from 11.0 to 25.0 μg/mL against several cancer cell lines, indicating moderate cytotoxicity . The presence of the trifluoromethyl group is believed to enhance these effects due to its electron-withdrawing properties.
Anti-inflammatory Properties
Compounds in this class have also been evaluated for anti-inflammatory activity. In particular, studies on thiourea derivatives have shown promising results in reducing inflammation markers in human cell lines . The mechanism is thought to involve inhibition of pro-inflammatory cytokines.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiophene and quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain cases . The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and thus improve membrane permeability, leading to increased antibacterial potency.
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of quinazoline derivatives. The compound's structure allows it to interact with specific pathways involved in inflammation, potentially inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases . This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.
Cancer Therapeutics
The compound's ability to modulate cell signaling pathways linked to cancer progression has been investigated. Quinazoline derivatives have shown promise in inhibiting tumor growth by interfering with the activity of specific kinases involved in cancer cell proliferation . The trifluoromethyl group contributes to the stability and bioactivity of these compounds, making them suitable candidates for further development as anticancer drugs.
Case Studies
Study | Findings | Implications |
---|---|---|
Study on Antimicrobial Efficacy | Compounds similar to 1-(Thiophen-2-ylmethyl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea demonstrated superior activity against Staphylococcus aureus compared to standard treatments. | Indicates potential for developing new antibiotics from this chemical scaffold. |
Inhibition of COX Enzymes | The compound exhibited IC50 values indicating effective inhibition of COX enzymes in vitro. | Suggests utility in treating conditions like arthritis or other inflammatory disorders. |
Cancer Cell Line Studies | Significant reduction in proliferation rates of various cancer cell lines was observed upon treatment with related compounds. | Supports further exploration as an anticancer therapeutic agent. |
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-8-21-16(25)22-10-11-4-3-9-26-11/h3-4,9H,1-2,5-8,10H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHBTANIWMWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)NCC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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